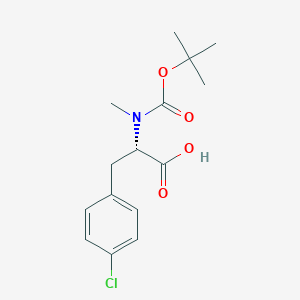

Boc-Nalpha-methyl-4-chloro-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKQCRRZMAVASQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Nα-methyl-4-chloro-L-phenylalanine

CAS Number: 179033-68-2

Introduction: The Strategic Advantage of N-Methylation in Peptide Synthesis

In the landscape of peptide-based drug discovery and development, the pursuit of enhanced therapeutic properties is paramount. Native peptides, while exhibiting high specificity and potency, are often hampered by metabolic instability, poor membrane permeability, and conformational flexibility, which can limit their oral bioavailability and in vivo efficacy.[1] N-methylation, the strategic substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful tool to overcome these limitations.[1][2][3] The incorporation of N-methylated amino acids, such as Boc-Nα-methyl-4-chloro-L-phenylalanine, into a peptide sequence can induce profound changes in its physicochemical properties, leading to improved proteolytic resistance, increased lipophilicity, and constrained conformational freedom.[2][4] This constrained conformation can pre-organize the peptide into its bioactive form, enhancing receptor affinity and specificity.[1]

This technical guide provides a comprehensive overview of Boc-Nα-methyl-4-chloro-L-phenylalanine, a key building block for the synthesis of modified peptides. We will delve into its chemical properties, provide a detailed, field-proven synthesis protocol, and discuss its applications in the design of next-generation peptide therapeutics.

Physicochemical and Structural Properties

Boc-Nα-methyl-4-chloro-L-phenylalanine is a non-natural amino acid derivative that combines three key structural features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group, an Nα-methyl group, and a chloro-substituted aromatic side chain. Each of these modifications imparts specific and advantageous characteristics for peptide synthesis.

| Property | Value | Source(s) |

| CAS Number | 179033-68-2 | [5] |

| Molecular Formula | C₁₅H₂₀ClNO₄ | [5] |

| Molecular Weight | 313.78 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 120-126 °C | [5] |

| Optical Rotation | [α]²⁰/D −79 ± 2° (c=1 in ethanol) | [5] |

| Purity | ≥98% | [5] |

| Storage Conditions | 2-8 °C, desiccate | [5] |

The Boc group provides robust protection of the amino terminus during peptide coupling reactions and can be cleanly removed under acidic conditions that are orthogonal to many side-chain protecting groups.[1] The Nα-methyl group sterically hinders the amide bond, making it less susceptible to enzymatic cleavage by proteases.[2] Furthermore, it restricts the conformational flexibility of the peptide backbone, which can lead to a more defined secondary structure.[1] The 4-chloro substituent on the phenyl ring increases the hydrophobicity of the side chain, which can enhance membrane permeability and potentially modulate receptor-binding interactions.

Synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine: A Validated Protocol

The synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine is a multi-step process that begins with the commercially available 4-chloro-L-phenylalanine. The following protocol is a robust and scalable method adapted from established procedures for the Boc protection and subsequent N-methylation of amino acids.

Step 1: Boc Protection of 4-chloro-L-phenylalanine

This initial step protects the primary amine of the starting material, rendering it ready for N-methylation.

Diagram 1: Boc Protection of 4-chloro-L-phenylalanine.

Methodology:

-

Dissolution: Dissolve 4-chloro-L-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide.

-

Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Boc-4-chloro-L-phenylalanine as a white solid.

-

Step 2: N-Methylation of Boc-4-chloro-L-phenylalanine

The introduction of the methyl group onto the nitrogen of the Boc-protected amino acid is a critical step, achieved here using sodium hydride and methyl iodide.[6]

Diagram 2: N-Methylation of Boc-4-chloro-L-phenylalanine.

Methodology:

-

Preparation: To a solution of Boc-4-chloro-L-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stirring: Stir the suspension at 0 °C for 30 minutes.

-

Methyl Iodide Addition: Add methyl iodide (2.5 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching and Work-up:

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Adjust the pH to ~3 with 1M hydrochloric acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Boc-Nα-methyl-4-chloro-L-phenylalanine.

Quality Control and Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity and purity of the synthesized Boc-Nα-methyl-4-chloro-L-phenylalanine.

High-Performance Liquid Chromatography (HPLC):

-

System: Reversed-phase HPLC (RP-HPLC) with a C18 column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at 220 nm and 254 nm.

-

Expected Outcome: A single major peak with a purity of ≥98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (500 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.8-3.0 ppm), the diastereotopic β-protons of the phenylalanine backbone (doublets of doublets between 3.0 and 3.4 ppm), the α-proton (a multiplet around 4.5-4.8 ppm), and the aromatic protons of the 4-chlorophenyl ring (two doublets in the aromatic region, ~7.0-7.3 ppm).

-

¹³C NMR (125 MHz, CDCl₃): The spectrum should display distinct resonances for the carbonyl carbons (amide and carboxylic acid), the carbons of the Boc group, the N-methyl carbon, the aliphatic carbons of the phenylalanine backbone, and the carbons of the 4-chlorophenyl ring.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) in negative mode.

-

Expected Result: A prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 312.1.

Applications in Peptide Synthesis and Drug Discovery

Boc-Nα-methyl-4-chloro-L-phenylalanine is a valuable building block for the solid-phase peptide synthesis (SPPS) of modified peptides with enhanced therapeutic potential.[5] Its incorporation can lead to:

-

Increased Proteolytic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, prolonging the in vivo half-life of the peptide.[2]

-

Enhanced Membrane Permeability: The increased lipophilicity from both the N-methyl group and the 4-chlorophenyl side chain can improve the peptide's ability to cross cell membranes, a critical factor for oral bioavailability and targeting intracellular proteins.[4]

-

Conformational Constraint: By restricting the rotation of the peptide backbone, this modified amino acid can help to lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor or enzyme.[1]

The coupling of Boc-Nα-methyl-4-chloro-L-phenylalanine in SPPS can be more challenging than for non-methylated amino acids due to the increased steric hindrance of the secondary amine. The use of more potent coupling reagents, such as HATU or HCTU, and extended coupling times are often necessary to achieve high coupling efficiencies.

Conclusion

Boc-Nα-methyl-4-chloro-L-phenylalanine (CAS No. 179033-68-2) is a strategically designed, non-natural amino acid that offers significant advantages for the development of peptide-based therapeutics. Its unique combination of a Boc-protecting group, an Nα-methyl group, and a 4-chlorophenyl side chain provides a powerful tool for medicinal chemists to enhance the stability, permeability, and potency of peptide drug candidates. The detailed synthesis and analytical protocols provided in this guide offer a validated pathway for researchers to produce this valuable building block and unlock its potential in their drug discovery programs.

References

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-reviews in medicinal chemistry, 16(9), 683–690.

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available at: [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]

-

Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

-

Table of Contents. The Royal Society of Chemistry. Available at: [Link]

-

N-Methylation of Boc amino acids. Lokey Lab Protocols - Wikidot. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

A Technical Guide to Boc-Nα-methyl-4-chloro-L-phenylalanine: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Nα-methyl-4-chloro-L-phenylalanine is a synthetically modified, non-proteinogenic amino acid derivative engineered for advanced applications in peptide synthesis and medicinal chemistry. This guide provides an in-depth technical overview of this compound, beginning with its fundamental physicochemical properties, most notably its precise molecular weight of 313.76 g/mol .[1][2] We will explore the strategic rationale behind its unique structural features: the Boc protecting group, the stability-enhancing Nα-methylation, and the modulating 4-chloro substitution. This document details generalized, field-proven protocols for its synthesis, purification, and rigorous analytical characterization, emphasizing self-validating methodologies to ensure scientific integrity. Furthermore, it contextualizes the compound's critical role as a building block in the development of next-generation peptide therapeutics with enhanced proteolytic stability, membrane permeability, and oral bioavailability.

Introduction to Modified Amino Acids in Medicinal Chemistry

The therapeutic potential of peptides is often constrained by inherent pharmacological weaknesses, such as rapid enzymatic degradation and poor oral availability.[3][4] The field of medicinal chemistry surmounts these challenges by incorporating unnatural amino acids (UAAs) designed to imbue peptide scaffolds with drug-like properties.[5] Boc-Nα-methyl-4-chloro-L-phenylalanine is a quintessential example of a UAA engineered with three distinct, synergistic modifications.

The Strategic Role of N-Methylation

N-methylation, the substitution of an amide proton with a methyl group, is a powerful strategy to enhance the pharmacokinetic profile of a peptide.[6][7] This single modification confers significant advantages:

-

Proteolytic Resistance: The methyl group provides steric hindrance, disrupting the hydrogen-bonding patterns recognized by proteases and shielding the adjacent peptide bond from enzymatic cleavage.[8][9] This dramatically increases the peptide's in-vivo half-life.

-

Enhanced Permeability: By replacing a hydrogen bond donor (the amide N-H) with a non-polar methyl group, N-methylation can disrupt the internal hydrogen bond networks that often render peptides impermeable to cell membranes. This modification increases lipophilicity and is a key tactic for improving oral bioavailability.[3][4][10][11]

-

Conformational Control: The methyl group restricts rotation around the peptide bond, locking the backbone into a more defined conformation, which can lead to enhanced binding affinity and receptor selectivity.[9][12]

The Impact of Phenyl Ring Halogenation

The introduction of a halogen, in this case, chlorine at the 4-position (para) of the phenyl ring, is a well-established tactic in drug design to modulate a molecule's properties.[13] Halogenation can influence lipophilicity, metabolic stability, and binding interactions.[13][14][15] The chlorine atom alters the electronic nature of the aromatic ring and can participate in specific "halogen bonds" with biological targets, potentially enhancing binding affinity and selectivity.[13][16]

Core Physicochemical Properties

A precise understanding of the compound's physical and chemical properties is foundational to its effective application.

Chemical Structure and Nomenclature

The structure combines a phenylalanine core with the three key modifications discussed.

Caption: Chemical structure of Boc-Nα-methyl-4-chloro-L-phenylalanine.

Molecular Formula and Weight Determination

The exact molecular weight is a critical parameter for synthesis, analytical characterization, and stoichiometric calculations in subsequent reactions.

-

Monoisotopic Mass: 313.10298 Da

This molecular weight is calculated based on the sum of the atomic weights of its constituent atoms. It is experimentally verified using high-resolution mass spectrometry, which separates ions based on their mass-to-charge ratio, providing definitive confirmation of the compound's identity.

Tabulated Physicochemical Data

The following table summarizes the key properties of Boc-Nα-methyl-4-chloro-L-phenylalanine, compiled from supplier technical data sheets.

| Property | Value | Source(s) |

| Molecular Weight | 313.76 g/mol | [1][2] |

| Molecular Formula | C₁₅H₂₀ClNO₄ | [1][2] |

| CAS Number | 179033-68-2 | [1] |

| Appearance | White powder | [1][2] |

| Purity | ≥ 98% (typically by HPLC) | [1][2] |

| Melting Point | 120-126 °C | [1] |

| Storage Conditions | 0-8°C, desiccated | [1][2] |

| Synonyms | Boc-N-Me-L-Phe(4-Cl)-OH, Boc-N-Me-p-chloro-L-Phe-OH | [1] |

Synthesis and Purification Workflow

The synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine requires a multi-step approach involving protection and alkylation. The described protocol is a generalized workflow based on established chemical principles for amino acid modification.

Strategic Overview of Synthesis

The most common synthetic strategies involve starting with Boc-protected 4-chloro-L-phenylalanine and then performing N-methylation. This sequence is often preferred as direct Boc protection of a secondary amine can sometimes be less efficient. The core principle of the N-methylation step is the deprotonation of the Boc-protected amine followed by alkylation with a methylating agent.[17][18]

Caption: Generalized workflow for the synthesis and purification of the title compound.

Protocol: A Generalized Synthetic Route for N-Methylation

This protocol is adapted from established procedures for the N-methylation of Boc-protected amino acids and should be performed by trained chemists under appropriate laboratory conditions.[17][18]

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Boc-4-chloro-L-phenylalanine (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Cooling & Reagent Addition: Cool the solution to 0°C using an ice bath. Add iodomethane (CH₃I, ~5 equiv) to the stirred solution.

-

Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~5 equiv) portion-wise to the cooled solution. Causality: NaH is a strong, non-nucleophilic base that deprotonates both the carboxylic acid and the Boc-protected amine, forming a dianion. The reaction is highly exothermic and produces hydrogen gas, necessitating slow addition and an inert atmosphere.

-

Reaction: After the addition of NaH is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by cooling it back to 0°C and slowly adding isopropyl alcohol to consume any excess NaH, followed by water.

-

Workup: Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl or citric acid solution) to a pH of ~2-3. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by silica gel column chromatography or recrystallization to yield the final, high-purity Boc-Nα-methyl-4-chloro-L-phenylalanine.

Analytical Characterization: A Self-Validating System

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound. Each technique provides orthogonal data, creating a self-validating system that ensures quality.

| Analytical Technique | Purpose | Expected Outcome |

| LC-MS | Molecular Weight Verification & Purity | A major peak in the chromatogram with a mass spectrum showing the correct [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight of 313.76 g/mol . |

| HPLC | Purity Assessment | A single major peak, indicating ≥98% purity, by integrating the peak area. Chiral HPLC can be used to confirm enantiomeric purity.[19][20] |

| NMR (¹H, ¹³C) | Structural Elucidation | The spectra should show characteristic peaks corresponding to all protons and carbons in the molecule, including the Boc group, the N-methyl singlet, and the aromatic signals of the 4-chlorophenyl ring, confirming the structure. |

| FT-IR | Functional Group Analysis | Presence of characteristic absorption bands for C=O (carbonyls of Boc and acid), O-H (acid), and C-Cl bonds. |

Protocol: Molecular Weight Verification by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method for confirming the molecular weight of the final product.[21][22][23]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Filter the sample through a 0.22 µm syringe filter.[22]

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). Causality: The formic acid aids in the protonation of the analyte, making it suitable for positive ion mode mass spectrometry.

-

Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Data Analysis: Identify the peak corresponding to the product in the total ion chromatogram. The mass spectrum for this peak should display a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 314.1, along with its characteristic chlorine isotope pattern.

Applications in Research and Drug Development

The true value of Boc-Nα-methyl-4-chloro-L-phenylalanine lies in its application as a specialized building block for creating peptides with superior therapeutic properties.

Incorporation into Bioactive Peptides

This derivative is designed for use in solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The Boc group serves as a temporary protecting group for the α-amino function, which is cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA) to allow for coupling with the next amino acid in the sequence.[24] The coupling of the N-methylated amino acid itself can be challenging due to the increased steric hindrance of the secondary amine, often requiring more potent coupling reagents like HATU.[25]

Enhancing Pharmacokinetic Properties

The primary motivation for using this compound is to leverage the combined benefits of N-methylation and halogenation. Peptides incorporating this residue are rationally designed to exhibit:

-

High Protease Resistance: Leading to a longer duration of action in the body.[8][26]

-

Improved Cell Permeability: Aiding in transport across biological membranes and increasing the potential for oral bioavailability.[4][11]

-

Modulated Target Affinity: The specific steric and electronic contributions of the methyl and chloro groups can be used to fine-tune the binding interactions with a biological receptor or enzyme active site.

Caption: Relationship between structural features and therapeutic benefits.

Handling, Storage, and Safety

-

Handling: As with any fine chemical powder, use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container at the recommended temperature of 0-8°C.[1][2] The compound should be protected from moisture and light to ensure long-term stability.

-

Safety: No specific toxicity data is widely available; therefore, the compound should be treated as potentially hazardous. Refer to the supplier's Safety Data Sheet (SDS) for complete safety information.

Conclusion

Boc-Nα-methyl-4-chloro-L-phenylalanine is more than just a chemical reagent; it is a sophisticated tool for rational drug design. Its precise molecular weight of 313.76 g/mol is the starting point for its journey into complex peptide structures. By combining the stability-enhancing properties of N-methylation with the modulating effects of halogenation, this building block enables researchers to systematically overcome the traditional limitations of peptide-based therapeutics. Its use exemplifies the modern medicinal chemistry approach of engineering molecules with specific, predictable, and enhanced pharmacological properties, paving the way for more robust and effective drugs.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

- Szokan, G., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis.

- Biron, E., et al. (2011). N-methylation of peptides: a new perspective in medicinal chemistry. Molecular Pharmaceutics, 8(4), 1189-1196.

- Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.

- Siano, A. S., & Delpino, M. V. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276.

- Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373-1383.

-

Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]

- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.

- P. Ravinder, et al. (2017). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. Analytical Methods, 9(4), 651-662.

- Chatterjee, J., et al. (2018). Improving oral bioavailability of cyclic peptides by N-methylation. Bioorganic & Medicinal Chemistry, 26(10), 2419-2425.

- Horne, W. S., et al. (2009). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. Journal of the American Chemical Society, 131(22), 7544-7545.

- He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.

- Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Organic & Biomolecular Chemistry.

- Brown, F. J., & H اكيد, S. (2018). Halogenase engineering and its utility in medicinal chemistry. Journal of Medicinal Chemistry, 61(17), 7723-7742.

-

PubChem - NIH. (n.d.). Boc-N-Me-Phe-OH. Retrieved from [Link]

-

The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved from [Link]

- Koksch, B., et al. (2020).

- Bofill, J. M., et al. (2003). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 68(5), 1774-1781.

- G. Bianchini, et al. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.

-

ResearchGate. (n.d.). Unnatural Amino Acids: Methods and Protocols. Retrieved from [Link]

- Abraham, B. L., et al. (2022). Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives.

-

ResearchGate. (n.d.). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Retrieved from [Link]

- Koksch, B., et al. (2020).

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

- Lestari, W. W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 12-17.

- Steed, J. W., et al. (2017). Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties. CrystEngComm, 19(39), 5878-5885.

- Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 27-33.

-

Wikipedia. (n.d.). Proteomics. Retrieved from [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Phe(4-Cl)-OH. Retrieved from [Link]

-

MtoZ Biolabs. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 11. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 18. researchmgt.monash.edu [researchmgt.monash.edu]

- 19. tandfonline.com [tandfonline.com]

- 20. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 23. drugtargetreview.com [drugtargetreview.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. athenaeum.uiw.edu [athenaeum.uiw.edu]

- 26. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Nα-methyl-4-chloro-L-phenylalanine: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Boc-Nα-methyl-4-chloro-L-phenylalanine is a synthetically modified, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide science. The strategic incorporation of three key chemical moieties—a tert-butyloxycarbonyl (Boc) protecting group, an Nα-methyl group, and a para-chloro substituent on the phenyl ring—endows this molecule with unique properties. These modifications provide steric hindrance, enhance proteolytic stability, modulate peptide conformation, and introduce potential halogen bonding interactions. This guide offers a comprehensive overview of its physicochemical properties, outlines a representative synthetic protocol, details methods for its analytical characterization, and explores its critical applications in the development of novel peptide-based therapeutics and enzyme inhibitors.

Introduction: A Strategically Modified Building Block

In the landscape of drug discovery, particularly in the realm of peptide therapeutics, the limitations of natural amino acids—such as susceptibility to enzymatic degradation and poor membrane permeability—necessitate the use of modified analogues. Boc-Nα-methyl-4-chloro-L-phenylalanine stands out as a purpose-built building block designed to overcome these challenges.[1] Its structure is a convergence of three critical chemical modifications:

-

The Boc Protecting Group: The tert-butyloxycarbonyl group is a cornerstone of modern peptide synthesis, particularly in solution-phase and solid-phase methodologies. Its primary function is to temporarily block the reactivity of the α-amino group, allowing for controlled, regioselective formation of peptide bonds. Its lability under mild acidic conditions ensures its straightforward removal without compromising the integrity of the growing peptide chain.[2]

-

Nα-Methylation: The replacement of the amide proton with a methyl group is a profound structural alteration. This modification eliminates a hydrogen bond donor, which can disrupt the formation of secondary structures like α-helices and β-sheets. Concurrently, it introduces significant steric bulk that shields the adjacent peptide bond from cleavage by proteases, thereby enhancing the metabolic stability and in vivo half-life of the resulting peptide.[3]

-

4-Chloro Phenyl Ring: Halogenation of the aromatic side chain serves multiple purposes. The chloro-substituent alters the electronic properties of the phenyl ring and can participate in favorable halogen bonding interactions with protein targets, potentially increasing binding affinity and specificity.[4] Furthermore, this modification can enhance the lipophilicity of the amino acid, which may influence the pharmacokinetic profile of the final peptide drug.

This combination of features makes Boc-Nα-methyl-4-chloro-L-phenylalanine a highly valuable reagent for constructing peptides with improved stability, constrained conformations, and potentially enhanced biological activity.[1][3]

Physicochemical and Structural Properties

The fundamental properties of Boc-Nα-methyl-4-chloro-L-phenylalanine are summarized below. These data are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 179033-68-2 | [1][5] |

| Molecular Formula | C₁₅H₂₀ClNO₄ | [1][5] |

| Molecular Weight | 313.76 g/mol | [1][3] |

| Appearance | White powder | [1][3] |

| Melting Point | 120-126 °C | [1] |

| Purity | ≥ 98% (typically by HPLC) | [1][3] |

| Optical Rotation | [α]D²⁰ = -79 ± 2º (c=1.008% in abs. EtOH) | [1] |

| Storage Conditions | Store at 0-8°C, desiccated | [1][3] |

Chemical Structure

The structure of Boc-Nα-methyl-4-chloro-L-phenylalanine is depicted below, highlighting its key functional groups.

Caption: Structure of Boc-Nα-methyl-4-chloro-L-phenylalanine.

Synthesis and Purification

The synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine is typically achieved through a multi-step process starting from the commercially available 4-chloro-L-phenylalanine. A representative pathway involves two key transformations: Boc-protection of the primary amine followed by N-methylation.

Caption: General synthetic workflow.

Experimental Protocol: A Representative Synthesis

Causality Note: This protocol is a representative amalgamation of standard organic synthesis techniques. The choice of reagents and conditions is based on established methods for Boc-protection and N-methylation of amino acids.[2][6]

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine

-

Dissolution: To a 1 L flask, add 4-chloro-L-phenylalanine (19.96 g, 100 mmol) and dissolve it in a mixture of 1 M NaOH (110 mL, 110 mmol) and tert-butanol (250 mL). Stir until a clear solution is obtained.

-

Boc-Protection: Cool the solution to 0-5°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 22.9 g, 105 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the tert-butanol. Dilute the remaining aqueous solution with 200 mL of water and wash with ethyl acetate (2 x 100 mL) to remove unreacted Boc₂O.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M KHSO₄ solution. A white precipitate will form.

-

Extraction: Extract the product into ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and filter.

-

Isolation: Evaporate the solvent under reduced pressure to yield Boc-4-chloro-L-phenylalanine as a white solid, which can be used in the next step without further purification if purity is high.

Step 2: Synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine

-

Preparation: To a flame-dried 1 L flask under an inert atmosphere (N₂ or Ar), add a solution of Boc-4-chloro-L-phenylalanine (29.98 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 400 mL).

-

Deprotonation: Cool the solution to 0°C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 8.8 g, 220 mmol) portion-wise. Caution: Hydrogen gas is evolved. Stir at 0°C for 1 hour.

-

Methylation: Add methyl iodide (MeI, 7.5 mL, 120 mmol) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Extraction: Extract the product into ethyl acetate (3 x 200 mL). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane/ethyl acetate with 1% acetic acid to afford the final product as a white powder.

Spectroscopic and Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a combination of spectroscopic methods is employed. The expected data are based on the known chemical structure and analysis of similar compounds.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet at ~1.4 ppm corresponding to the nine equivalent protons of the Boc group. A singlet for the N-methyl group should appear around 2.7-3.0 ppm. The aromatic region (~7.2-7.4 ppm) will display a pattern typical of a 1,4-disubstituted benzene ring (two doublets). The α-proton and the diastereotopic β-protons will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyls of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm). The quaternary carbon of the Boc group will be near 80 ppm. Signals for the aromatic carbons and the aliphatic carbons (Cα, Cβ, and N-CH₃) will also be present.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected absorption bands include a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), strong C=O stretches for the urethane and carboxylic acid carbonyls (~1740 cm⁻¹ and ~1710 cm⁻¹), and C-H stretching vibrations. The absence of an N-H stretch around 3300 cm⁻¹ confirms successful N-methylation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected mass for the protonated molecule [M+H]⁺ would be approximately 314.1054, corresponding to the formula C₁₅H₂₁ClNO₄⁺.

Applications in Research and Drug Development

The unique structural features of Boc-Nα-methyl-4-chloro-L-phenylalanine make it a powerful tool for addressing specific challenges in peptide design and drug discovery.[1][3]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This derivative is fully compatible with standard Boc- and Fmoc-based SPPS protocols. Its incorporation into a growing peptide chain follows the standard cycle of deprotection and coupling.

Caption: Use in a Solid-Phase Peptide Synthesis (SPPS) cycle.

The N-methyl group prevents the formation of inter-chain hydrogen bonds that can lead to aggregation and difficult synthesis sequences. This often improves coupling efficiency and the overall yield of the final peptide.[3]

Development of Protease-Resistant Therapeutics

Peptides containing N-methylated amino acids exhibit significantly enhanced resistance to degradation by proteases such as trypsin and chymotrypsin. This is a direct result of the steric hindrance provided by the methyl group, which prevents the peptide from adopting the necessary conformation to fit into the enzyme's active site. This property is paramount for developing peptide drugs with viable oral bioavailability or extended in vivo half-lives.

Design of Conformationally Constrained Peptides and Mimetics

The N-methyl group restricts the rotational freedom around the Cα-N bond (the phi, φ, dihedral angle), locking the peptide backbone into a more defined conformation. This conformational constraint is a powerful strategy in drug design to:

-

Increase Receptor Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, often leading to higher affinity.

-

Enhance Selectivity: A rigid conformation can improve selectivity for a specific receptor subtype by disfavoring binding to off-target receptors.

-

Probe Structure-Activity Relationships (SAR): Systematically replacing standard amino acids with their N-methylated counterparts allows researchers to map the conformational requirements for biological activity.[3]

Safety and Handling

As with all laboratory chemicals, Boc-Nα-methyl-4-chloro-L-phenylalanine should be handled with appropriate care, following good laboratory practices.

| Aspect | Guideline | Reference |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. | [9][10] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. | [9] |

| Storage | Keep container tightly closed in a dry, cool (0-8°C), and well-ventilated place. | [1][3] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [9][10] |

| Hazardous Decomposition | Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. | [9] |

Note: This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.[9][10]

Conclusion

Boc-Nα-methyl-4-chloro-L-phenylalanine is more than a simple amino acid derivative; it is a sophisticated chemical tool engineered for the precise challenges of modern peptide chemistry and drug development. The combination of a stable protecting group, a backbone-modifying methyl group, and a functionally important chloro-substituent provides researchers with a versatile building block to create peptides with enhanced stability, defined conformations, and tailored biological activities. Its effective synthesis and well-understood properties ensure its continued role in advancing the frontiers of proteomics research and the design of next-generation therapeutics.

References

-

Safety Data Sheet: Boc-L-Phenylalanine. Carl ROTH. [Link]

-

Boc-4-(2-chloro-Z-amino)-L-phenylalanine. J&K Scientific. [Link]

-

Boc-D-Phe(4-Cl)-OH. Aapptec Peptides. [Link]

-

Boc-L-phenylalanine methyl ester. PubChem, NIH. [Link]

-

4-Chloro-L-phenylalanine. PubChem, NIH. [Link]

-

N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses. [Link]

-

Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester... ResearchGate. [Link]

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Boc-Nalpha-methyl-4-chloro-L-phenylalanine solubility data

An In-depth Technical Guide to the Solubility of Boc-Nα-methyl-4-chloro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Nα-methyl-4-chloro-L-phenylalanine is a synthetically modified amino acid derivative of significant interest in peptide synthesis and medicinal chemistry. Its unique structural features—a lipophilic tert-butyloxycarbonyl (Boc) protecting group, N-methylation of the alpha-amino group, and a chloro-substitution on the phenyl ring—collectively influence its physicochemical properties, most notably its solubility. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, outlines detailed protocols for its empirical determination, and presents expected solubility profiles in a range of common laboratory solvents. The methodologies described herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible solubility data crucial for applications in drug discovery and process development.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its developability. Poor solubility can lead to challenges in formulation, reduced bioavailability, and unreliable results in biological assays. Boc-Nα-methyl-4-chloro-L-phenylalanine, as a building block for therapeutic peptides, is no exception. Understanding its solubility is paramount for:

-

Reaction Condition Optimization: Ensuring homogeneous reaction conditions in solution-phase peptide synthesis.

-

Purification Strategy Development: Selecting appropriate solvent systems for crystallization and chromatography.

-

Formulation Design: For direct use in biological assays or as a precursor in a drug product.

-

Predictive Modeling: Informing structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

This guide will delve into the theoretical underpinnings of this compound's solubility and provide practical, field-proven methodologies for its accurate measurement.

Factors Influencing the Solubility of Boc-Nα-methyl-4-chloro-L-phenylalanine

The solubility of Boc-Nα-methyl-4-chloro-L-phenylalanine is a multifactorial property dictated by its molecular structure. A logical analysis of its constituent parts allows for a predictive understanding of its behavior in different solvent environments.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is inherently hydrophobic and significantly reduces the polarity of the alpha-amino group. This modification drastically decreases aqueous solubility while enhancing solubility in non-polar organic solvents. Generally, Boc-protected amino acids exhibit good solubility in solvents like dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate.

-

N-Methylation: The introduction of a methyl group on the alpha-nitrogen has several consequences. It increases the steric bulk around the amide bond and removes a hydrogen bond donor. While this can disrupt crystal lattice packing, potentially increasing solubility, it also adds to the overall lipophilicity of the molecule. Studies have shown that N-methylation can, in some contexts, lead to an increase in both lipophilicity and aqueous solubility.

-

4-Chloro Phenylalanine Side Chain: The chloro-substitution on the phenyl ring further increases the lipophilicity and molecular weight of the amino acid. The electron-withdrawing nature of the chlorine atom can also influence intermolecular interactions.

Overall Expected Solubility Profile:

Based on these structural features, Boc-Nα-methyl-4-chloro-L-phenylalanine is anticipated to be:

-

Highly soluble in polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP), and chlorinated solvents like dichloromethane.

-

Moderately to highly soluble in esters such as ethyl acetate.

-

Sparingly soluble in polar protic solvents like methanol and ethanol.

-

Poorly soluble to practically insoluble in water and non-polar hydrocarbon solvents like hexanes.

The interplay of these functional groups is visualized in the logical relationship diagram below.

Caption: Logical diagram of structural features influencing solubility.

Experimental Determination of Solubility

Two key types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility. This section provides detailed protocols for both.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method, though time-consuming, is the gold standard for this measurement.

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.

Experimental Workflow:

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Detailed Protocol:

-

Preparation:

-

To a series of glass vials, add an excess amount of solid Boc-Nα-methyl-4-chloro-L-phenylalanine (e.g., 10 mg). The exact mass should be recorded.

-

Pipette a precise volume of the desired solvent (e.g., 1.0 mL) into each vial. Solvents to test should include, at a minimum: water, methanol, ethyl acetate, dichloromethane, and dimethylformamide.

-

Include a blank (solvent only) for each solvent type.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the suspensions for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure equilibrium.

-

-

Sample Processing:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove any remaining microscopic particles.

-

-

Quantification (HPLC-UV):

-

Prepare a stock solution of Boc-Nα-methyl-4-chloro-L-phenylalanine of known concentration in a suitable solvent (e.g., acetonitrile or DMF).

-

Generate a calibration curve by preparing a series of serial dilutions from the stock solution.

-

Analyze the filtered saturated solutions and the calibration standards by a validated HPLC-UV method. A C18 reversed-phase column is typically suitable. The mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Determine the concentration of the compound in the saturated solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in mg/mL, g/L, and molarity (mol/L).

-

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). It often provides a lower value than thermodynamic solubility but is useful for early-stage drug discovery.

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. The solution is incubated for a short period, and any precipitate formed is removed by filtration. The concentration of the remaining dissolved compound is then measured.

Detailed Protocol:

-

Preparation:

-

Prepare a high-concentration stock solution of Boc-Nα-methyl-4-chloro-L-phenylalanine in 100% DMSO (e.g., 10 mM).

-

In a 96-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay Execution:

-

Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).

-

Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

-

-

Separation and Analysis:

-

Filter the contents of the wells through a solubility filter plate (e.g., Millipore MultiScreen).

-

Analyze the filtrate by HPLC-UV or LC-MS/MS, comparing the peak area to that of a reference standard prepared at the same theoretical concentration but without the filtration step.

-

Expected Solubility Data

Table 1: Estimated Thermodynamic Solubility of Boc-Nα-methyl-4-chloro-L-phenylalanine at 25 °C

| Solvent | Solvent Type | Expected Solubility Category | Estimated Solubility Range (g/L) |

| Water | Polar Protic | Very Sparingly Soluble | < 0.1 |

| Methanol | Polar Protic | Sparingly Soluble | 1 - 10 |

| Ethyl Acetate | Polar Aprotic | Soluble | 50 - 150 |

| Dichloromethane (DCM) | Halogenated | Freely Soluble | > 200 |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 300 |

| Hexanes | Non-polar | Insoluble | < 0.01 |

Note: These values are estimations based on the chemical structure and qualitative data for analogous compounds. Experimental verification using the protocols in Section 3 is essential.

Conclusion and Recommendations

This guide has detailed the theoretical and practical considerations for understanding and determining the solubility of Boc-Nα-methyl-4-chloro-L-phenylalanine. The compound's structure strongly suggests poor aqueous solubility and excellent solubility in common organic synthesis solvents. For any research or development program utilizing this important building block, the following is recommended:

-

Prioritize Experimental Verification: The provided protocols for thermodynamic and kinetic solubility should be performed to obtain precise and reliable data for your specific material lot and solvent systems.

-

Consider Solvent Mixtures: For applications requiring intermediate polarity, co-solvent systems (e.g., methanol/DCM, ethyl acetate/hexanes) can be systematically explored to fine-tune solubility.

-

pH-Dependence: While the Boc group and N-methylation reduce the ionizability of the N-terminus, the C-terminal carboxylic acid can be deprotonated at higher pH. The aqueous solubility is expected to increase significantly in basic aqueous solutions due to salt formation.

By applying the principles and methodologies outlined in this guide, researchers can confidently handle Boc-Nα-methyl-4-chloro-L-phenylalanine, optimizing its use in peptide synthesis and accelerating the drug discovery process.

References

- Baishixing Co.,Ltd. Protecting Amino Acids.

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

- Al-Ghabeish, M., et al. The effect of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun., 2015, 6, 1787-1797.

Stability of Boc-Nα-methyl-4-chloro-L-phenylalanine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the stability of Boc-Nα-methyl-4-chloro-L-phenylalanine, a critical building block in contemporary peptide synthesis and drug development. The unique structural features of this compound—the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the backbone N-methylation, and the chlorinated phenyl ring—collectively influence its chemical behavior and stability profile. This document will delve into the intrinsic stability of the molecule, its predicted degradation pathways under various stress conditions, and recommended protocols for its handling, storage, and analysis. This guide is intended for researchers, scientists, and drug development professionals who utilize this and similar complex amino acid derivatives in their work.

Introduction: The Significance of Modified Amino Acids in Peptide Therapeutics

The landscape of drug discovery is increasingly focused on peptide-based therapeutics due to their high specificity and potency. However, native peptides often suffer from poor metabolic stability and limited cell permeability. To overcome these limitations, medicinal chemists employ various strategies, including the incorporation of modified amino acids. Boc-Nα-methyl-4-chloro-L-phenylalanine is a prime example of such a strategically modified building block.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids. Its key advantage is its stability under a broad range of conditions, including basic and nucleophilic environments, while being readily removable under mild acidic conditions.[1] This orthogonality is fundamental to multi-step peptide synthesis.[1]

-

Nα-Methylation: The introduction of a methyl group on the backbone amide nitrogen imparts significant conformational constraints and enhances proteolytic stability.[2] This modification can lead to improved bioavailability and a longer in-vivo half-life of peptide drugs.[3]

-

4-Chloro-L-phenylalanine: The presence of a chlorine atom on the phenyl ring can modulate the electronic properties and lipophilicity of the amino acid, potentially influencing receptor binding affinity and the overall pharmacokinetic profile of the resulting peptide.

Understanding the stability of this trifunctional molecule is paramount for ensuring the integrity of synthetic intermediates and the quality of the final active pharmaceutical ingredient (API).

Physicochemical Properties and Handling Recommendations

A foundational understanding of the physicochemical properties of Boc-Nα-methyl-4-chloro-L-phenylalanine is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 179033-68-2 | [4] |

| Molecular Formula | C₁₅H₂₀ClNO₄ | [4] |

| Molecular Weight | 313.78 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | 0-8 °C | [6][7] |

Handling and Storage:

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8 °C to minimize thermal degradation.[6][7]

-

Moisture: As with most Boc-protected amino acids, it is advisable to protect the compound from moisture to prevent slow hydrolysis of the Boc group, especially in the presence of any acidic impurities.

Predicted Degradation Pathways and Forced Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[8][9] The following sections outline the predicted degradation pathways for Boc-Nα-methyl-4-chloro-L-phenylalanine under various stress conditions.

Acidic Hydrolysis

The primary degradation pathway under acidic conditions is the cleavage of the Boc protecting group.[1] This reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield Nα-methyl-4-chloro-L-phenylalanine.

Caption: Potential sites of oxidative degradation.

Thermal Degradation

Thermal degradation of Boc-protected amines can occur at elevated temperatures, leading to the removal of the Boc group through a mechanism involving the formation of isobutylene and carbon dioxide. [10]This process can sometimes be advantageous as a "clean" deprotection method, but in the context of stability, it represents a degradation pathway. [10][11]

Photodegradation

Aromatic compounds, particularly those containing halogens, can be susceptible to photodegradation. Upon exposure to UV light, the carbon-chlorine bond could potentially undergo homolytic cleavage, leading to the formation of radical species and subsequent degradation products.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of Boc-Nα-methyl-4-chloro-L-phenylalanine. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose. [12][13]

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating the intact Boc-Nα-methyl-4-chloro-L-phenylalanine from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase (Isocratic):

-

A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid) in a ratio that provides good resolution and a reasonable retention time for the parent compound (e.g., 60:40 v/v). The exact ratio should be optimized.

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the compound)

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of Boc-Nα-methyl-4-chloro-L-phenylalanine in the mobile phase at a concentration of 1 mg/mL.

-

For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

Forced Degradation Study Protocol

Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products and validate the stability-indicating nature of the analytical method.

Procedure:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60 °C for 24 hours. Neutralize with 1N NaOH before injection.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 60 °C for 24 hours. Neutralize with 1N HCl before injection.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80 °C in a hot air oven for 48 hours. Dissolve in the mobile phase before injection.

-

Photolytic Degradation: Expose the solid compound to UV light (254 nm) in a photostability chamber for 48 hours. Dissolve in the mobile phase before injection.

Analysis:

-

Analyze all stressed samples by the developed HPLC method.

-

Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

For identification of major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. [12][14]

Caption: Workflow for forced degradation studies.

Synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine

While a specific, detailed protocol for the synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine is not readily available in the literature, a general two-step synthesis can be proposed based on established methods for the N-methylation and Boc-protection of amino acids. [1][2] Step 1: Synthesis of N-methyl-4-chloro-L-phenylalanine

This can be achieved through reductive amination of 4-chloro-L-phenylalanine with formaldehyde and a reducing agent like sodium borohydride, or via other N-methylation strategies. [2] Step 2: Boc-protection of N-methyl-4-chloro-L-phenylalanine

The resulting N-methylated amino acid can then be protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. [1] Illustrative Protocol:

-

Dissolve N-methyl-4-chloro-L-phenylalanine in a mixture of dioxane and water.

-

Add a base such as sodium hydroxide or triethylamine to adjust the pH to ~9-10.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Work up the reaction by acidifying the aqueous solution and extracting the product with an organic solvent like ethyl acetate.

-

Purify the product by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available in the cited literature, the expected NMR and IR spectral data can be predicted based on the molecular structure.

¹H NMR (in CDCl₃):

-

~1.4 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

~2.8-3.2 ppm (m, 2H): Methylene protons (β-protons) adjacent to the aromatic ring.

-

~2.9 ppm (s, 3H): Protons of the N-methyl group.

-

~4.5-4.8 ppm (m, 1H): Methine proton (α-proton).

-

~7.1-7.3 ppm (m, 4H): Protons of the 4-chlorophenyl ring.

-

~9-10 ppm (br s, 1H): Carboxylic acid proton.

¹³C NMR (in CDCl₃):

-

~28 ppm: Carbons of the tert-butyl group.

-

~35-40 ppm: Methylene carbon (β-carbon).

-

~30-35 ppm: N-methyl carbon.

-

~55-60 ppm: Methine carbon (α-carbon).

-

~80 ppm: Quaternary carbon of the Boc group.

-

~128-135 ppm: Carbons of the 4-chlorophenyl ring.

-

~155 ppm: Carbonyl carbon of the Boc group.

-

~175 ppm: Carboxylic acid carbonyl carbon.

IR (KBr pellet):

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2980 cm⁻¹: C-H stretch of the alkyl groups.

-

~1710 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1680 cm⁻¹: C=O stretch of the Boc carbamate.

-

~1490 cm⁻¹: C=C stretch of the aromatic ring.

-

~1160 cm⁻¹: C-O stretch of the Boc group.

-

~1090 cm⁻¹: C-Cl stretch.

Conclusion

Boc-Nα-methyl-4-chloro-L-phenylalanine is a valuable, yet complex, building block for peptide synthesis. Its stability is governed by the interplay of its three key functional components. The Boc group dictates its acid lability, while the N-methylation provides enhanced enzymatic stability. The 4-chlorophenyl moiety may influence its electronic properties and susceptibility to photodegradation. A thorough understanding of these stability aspects, coupled with the use of robust analytical methods, is essential for the successful application of this compound in research and drug development. The protocols and predicted degradation pathways outlined in this guide provide a framework for scientists to assess the stability of this molecule and to develop strategies for its effective use.

References

-

Chem-Impex. (n.d.). Boc-N-methyl-4-chloro-L-phenylalanine. Retrieved from [Link]

-

Chem-Impex. (n.d.). Boc-N-methyl-4-chloro-D-phenylalanine. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, January 4). Thermal Methods. WordPress. Retrieved from [Link]

- Bhawal, S. S., Patil, R. A., & Armstrong, D. W. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(116), 95854-95856.

- Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.

- Rathi, O., & Shankarling, G. S. (2015). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid.

- RSC Advances. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

-

ChemBK. (2024, April 9). 4-Chloro-L-phenylalanine, N-FMOC protected. Retrieved from [Link]

- Chemistry LibreTexts. (2022, April 26). 10.

- Google Patents. (n.d.). WO2021130163A1 - A process for the synthesis of melphalan.

- ChemicalBook. (n.d.). DL-4-Chlorophenylalanine methyl ester hydrochloride(14173-40-1) 13C NMR spectrum.

- MedChemExpress. (n.d.). N-Boc-L-phenylalanine methyl ester-COA-403833.

- PubChem. (n.d.). N-Boc-4-Methyl-L-phenylalanine.

- Amino Acids. (n.d.). Boc-N-methyl-4-chloro-D-phenylalanine.

- Chem-Impex. (n.d.). Boc-4-methyl-L-phenylalanine.

- PubChem. (n.d.). Boc-L-phenylalanine methyl ester.

- Chem-Impex. (n.d.). Boc-4-chloro-L-phenylalanine.

- ResearchGate. (n.d.).

- MDPI. (n.d.). Experimental Test and Modeling Validation for CO 2 Capture with Amine Solvents in a Pilot Plant.

- PubMed. (n.d.). Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution.

- Sigma-Aldrich. (n.d.). Boc-N-Me-Phe-OH.

- Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.

- KEGG PATHWAY D

- MDPI. (n.d.).

- SpectraBase. (n.d.). N-T-Butoxycarbonyl-L-phenylalanine methyl ester.

- International Journal of Pharmaceutical Investigation. (n.d.).

- PubMed Central. (2025, April 25).

- Chem-Impex. (n.d.). Boc-N-metil-4-cloro-D-fenilalanina.

- iChemical. (n.d.). Boc-N-methyl-L-phenylalanine, CAS No. 37553-65-4.

- ResearchGate. (2025, August 6). LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions.

- PubMed. (2021, November 30).

- ResearchGate. (2025, August 5).

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. asianpubs.org [asianpubs.org]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jpionline.org [jpionline.org]

- 13. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to Boc-Nα-methyl-4-chloro-L-phenylalanine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of a Trifunctional Amino Acid

Boc-Nα-methyl-4-chloro-L-phenylalanine is not merely another building block; it is a strategic tool for molecular design in modern drug discovery. Its structure incorporates three distinct, high-impact modifications—N-terminal Boc protection, Nα-methylation, and para-chlorination of the phenyl ring—each addressing critical challenges in peptide and peptidomimetic therapeutics. The tert-butyloxycarbonyl (Boc) group offers a robust, yet mild, acid-labile protecting group essential for controlled, stepwise peptide synthesis.[][2] The Nα-methyl group is a cornerstone of peptidomimetic design, sterically shielding the adjacent amide bond from enzymatic degradation and locking the peptide backbone's conformation, which can significantly enhance binding affinity and improve pharmacokinetic profiles by increasing lipophilicity.[3][4] Finally, the 4-chloro substituent provides a subtle but powerful modification, enhancing metabolic stability and potentially modulating binding interactions through halogen bonding. This guide provides a comprehensive overview of its structure, a validated synthesis protocol, its application in solid-phase peptide synthesis (SPPS), and critical handling procedures, grounded in established chemical principles.

Structural and Physicochemical Profile

The unique combination of functional groups in Boc-Nα-methyl-4-chloro-L-phenylalanine dictates its chemical behavior and utility. A summary of its core properties is essential for its effective application in synthesis and research.

Core Data

| Property | Value | Source |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-(4-chlorophenyl)propanoic acid | N/A |

| Synonyms | Boc-N-Me-L-Phe(4-Cl)-OH, Boc-N-Me-p-chloro-L-Phe-OH | [5] |

| CAS Number | 179033-68-2 | [5] |

| Molecular Formula | C₁₅H₂₀ClNO₄ | [5] |

| Molecular Weight | 313.78 g/mol | [5] |

| Appearance | White powder | [5] |

| Melting Point | 120-126 °C | [5] |

| Optical Rotation | [α]²⁰D = -79 ± 2° (c=1.008% in abs. EtOH) | [5] |

| Purity | ≥ 98% | [5] |

Molecular Structure Diagram

The structure is defined by the L-phenylalanine scaffold, featuring a chlorine atom at the 4-position of the phenyl ring, a methyl group on the alpha-amine, and a tert-butyloxycarbonyl (Boc) protecting group also on the alpha-amine.

Caption: 2D structure of Boc-Nα-methyl-4-chloro-L-phenylalanine.

Synthesis Protocol: A Validated Pathway

The synthesis of N-methylated amino acids requires a robust strategy that prevents racemization and ensures high yields. The most reliable methods involve the N-alkylation of a temporarily protected amine, followed by the introduction of the final Boc protecting group. The ortho-nitrobenzenesulfonyl (o-NBS) protection strategy is particularly effective as it activates the nitrogen for methylation and can be cleaved under mild conditions.[6]

Synthesis Workflow

The multi-step synthesis transforms commercially available 4-chloro-L-phenylalanine into the target compound.

Caption: Synthetic pathway for Boc-Nα-methyl-4-chloro-L-phenylalanine.

Detailed Experimental Protocol

Rationale: This protocol is designed for high fidelity and scalability. The choice of o-NBS-Cl is critical; the resulting sulfonamide is acidic enough (pKa ≈ 5-6) to be deprotonated by a non-nucleophilic base like DBU, facilitating clean methylation without side reactions.[6] Thiolytic cleavage of the NBS group is highly efficient and orthogonal to many other protecting groups, including the subsequently installed Boc group.

Step 1: N-Protection with o-Nitrobenzenesulfonyl Chloride (o-NBS-Cl)

-

Dissolve 4-chloro-L-phenylalanine (1.0 equiv) in a 1:1 mixture of acetone and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃, 2.5 equiv) in portions while stirring vigorously.

-

Add a solution of o-NBS-Cl (1.1 equiv) in acetone dropwise over 30 minutes, maintaining the temperature at 0 °C.

-